

Application Notes and Protocols for Studying β-Lactamase Enzyme Kinetics Using BRL-42715

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For Researchers, Scientists, and Drug Development Professionals

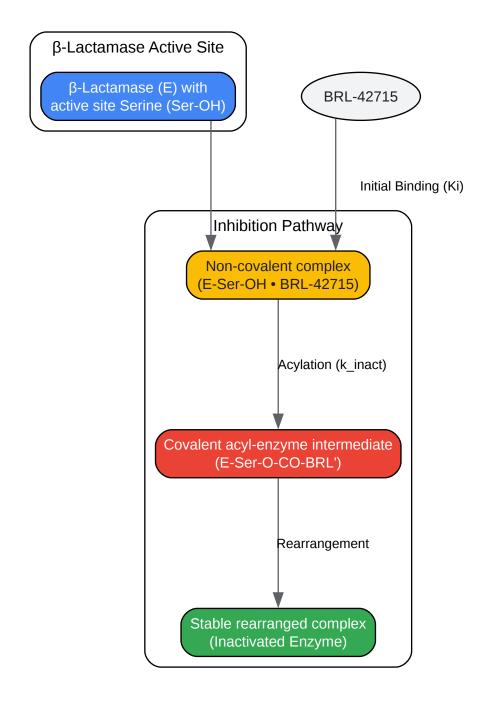
Introduction

BRL-42715, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, mechanism-based inhibitor of a wide spectrum of bacterial β-lactamase enzymes.[1][2] These enzymes represent a primary mechanism of bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[3] **BRL-42715** effectively inactivates various classes of β-lactamases, including the prevalent plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes from a range of pathogenic bacteria. [1][2] Its high potency makes it an invaluable tool for studying the kinetics and inhibition of these critical resistance determinants. These application notes provide detailed protocols and data for utilizing **BRL-42715** in β-lactamase enzyme kinetics studies.

Mechanism of Action

BRL-42715 is an active-site-directed inactivator that forms a stable, covalent acyl-enzyme intermediate with the active site serine residue of class A, C, and D β -lactamases.[4] This inactivation proceeds through a series of steps, ultimately leading to a rearranged, stable complex that prevents the enzyme from hydrolyzing its β -lactam substrates. The initial non-covalent binding is followed by the formation of the covalent bond, which is the rate-limiting step in the inactivation process.





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Caption: Mechanism of β -lactamase inactivation by **BRL-42715**.

Data Presentation

The inhibitory potency of **BRL-42715** against various β -lactamases is summarized below. The data highlights the low concentrations required for 50% inhibition (IC50) and the significant potentiation of β -lactam antibiotics.



Table 1: Inhibitory Activity of **BRL-42715** Against Various β-Lactamases

β-Lactamase Source Organism	Enzyme Class	IC50 (μg/mL) of BRL-42715	Reference
Escherichia coli (TEM- 1)	Α	<0.01	[1]
Klebsiella pneumoniae (SHV-1)	А	<0.01	[1]
Staphylococcus aureus	Α	<0.01	[1]
Enterobacter cloacae (P99)	С	<0.01	[1]
Pseudomonas aeruginosa (OXA-1)	D	<0.01	[1]
Shigella flexneri (UCSF-129)	A	0.0049	[5]

Table 2: Potentiation of Amoxicillin Activity by BRL-42715 Against β -Lactamase Producing Bacteria



Organism (Number of Strains)	β- Lactamase Type	Amoxicillin MIC50 (μg/mL)	Amoxicillin + BRL- 42715 (1 µg/mL) MIC50 (µg/mL)	Fold Reduction in MIC50	Reference
Enterobacteri aceae (412)	Various plasmid- mediated	>128	2	>64	[1]
Citrobacter & Enterobacter (48 cefotaxime- susceptible)	Chromosoma Ily mediated	>128	2	>64	[1]
Citrobacter & Enterobacter (25 cefotaxime- resistant)	Chromosoma Ily mediated	>128	8	>16	[1]

Experimental Protocols

Protocol 1: Determination of IC50 Values for BRL-42715

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **BRL-42715** against a specific β -lactamase using the chromogenic substrate nitrocefin.

Materials:

- Purified β-lactamase enzyme
- BRL-42715
- Nitrocefin
- 50 mM Phosphate Buffer (pH 7.0)



- 96-well microtiter plate
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Prepare Reagents:
 - Dissolve nitrocefin in DMSO to a stock concentration of 10 mg/mL. Dilute further in 50 mM
 Phosphate Buffer (pH 7.0) to a working concentration of 100 μM.
 - Prepare a stock solution of BRL-42715 in a suitable solvent (e.g., DMSO) and create a series of dilutions in 50 mM Phosphate Buffer (pH 7.0) to cover a range of expected inhibitory concentrations.
 - Dilute the purified β-lactamase enzyme in 50 mM Phosphate Buffer (pH 7.0) to a concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.
- Assay Setup:
 - \circ In a 96-well plate, add 50 μ L of the appropriate **BRL-42715** dilution to each well. Include a control well with buffer and no inhibitor.
 - Add 25 μ L of the diluted β -lactamase enzyme to each well.
 - Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction and Measure:
 - \circ Initiate the reaction by adding 25 µL of the 100 µM nitrocefin solution to each well.
 - Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) in kinetic mode.
- Data Analysis:
 - Calculate the initial velocity (rate of change in absorbance) for each BRL-42715 concentration.

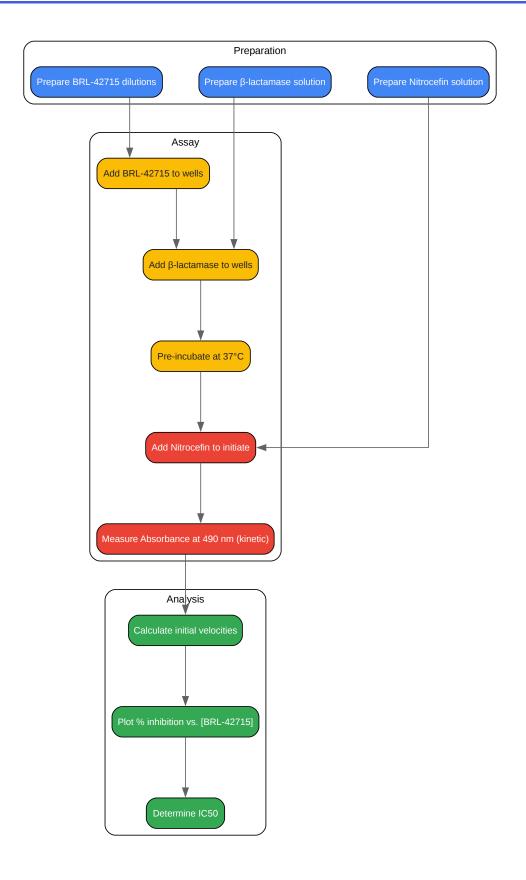
Methodological & Application





- Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the BRL-42715 concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.





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Caption: Experimental workflow for IC50 determination of BRL-42715.



Protocol 2: Determination of Kinetic Parameters (Ki and k_inact)

This protocol describes a method to determine the kinetic parameters of β -lactamase inactivation by **BRL-42715**.

Materials:

Same as Protocol 1

Procedure:

- Prepare Reagents:
 - Prepare reagents as described in Protocol 1.
- Assay Setup:
 - In a 96-well plate, prepare reaction mixtures containing a fixed concentration of nitrocefin (at or below its Km value) and varying concentrations of BRL-42715.
 - Include a control with no inhibitor.
- Initiate Reaction and Measure:
 - Initiate the reactions by adding a fixed amount of β-lactamase to each well.
 - Immediately monitor the hydrolysis of nitrocefin by measuring the absorbance at 490 nm over time.
- Data Analysis:
 - For each concentration of BRL-42715, plot absorbance versus time. The resulting
 progress curves will show a decrease in the rate of nitrocefin hydrolysis as the enzyme is
 inactivated.
 - Fit the progress curves to a first-order inactivation model to determine the apparent inactivation rate constant (k_obs) for each BRL-42715 concentration.



- Plot k obs versus the concentration of BRL-42715.
- Determine the inactivation rate constant (k_inact) and the inhibition constant (Ki) by fitting
 the data to the following equation: k_obs = (k_inact * [I]) / (Ki + [I]) where [I] is the
 concentration of BRL-42715.

Conclusion

BRL-42715 is a highly effective tool for investigating the kinetics of β -lactamase enzymes. Its potent and broad-spectrum inhibitory activity allows for sensitive and accurate determination of enzyme inhibition profiles. The protocols provided herein offer a robust framework for researchers to study β -lactamase kinetics and to evaluate the efficacy of novel β -lactamase inhibitors.

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